

Sildenafil mesylate crystal structure and polymorphism

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An In-depth Technical Guide to the Crystal Structure and Polymorphism of Sildenafil Mesylate

Introduction

Sildenafil, the active pharmaceutical ingredient (API) in Viagra®, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). It is primarily used for the treatment of erectile dysfunction and pulmonary arterial hypertension. The drug is commonly formulated as its mesylate salt, **sildenafil mesylate**, to improve its solubility and bioavailability.

The solid-state properties of an API are critical to its performance and manufacturability. Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can significantly impact a drug's physicochemical properties, including solubility, dissolution rate, stability, and melting point. For drug development professionals, a thorough understanding and control of polymorphism are essential for ensuring product quality, consistency, and therapeutic efficacy.

This technical guide provides a comprehensive overview of the known polymorphic forms of **sildenafil mesylate**, detailing their crystal structures, physicochemical characteristics, and the analytical methods used for their characterization.

Polymorphic Forms of Sildenafil Mesylate

Sildenafil mesylate is known to exist in at least two distinct polymorphic forms, designated as Form I and Form II. Form I is the thermodynamically stable form at ambient conditions and is



the form used in the commercial product. Form II is a metastable form that can be produced under specific crystallization conditions but may convert to the more stable Form I over time.

Crystallographic and Physicochemical Data

The distinct internal arrangements of molecules in Form I and Form II give rise to different macroscopic properties. The following tables summarize the key quantitative data for the two polymorphs based on available literature.

Crystallographic Data

The single-crystal X-ray diffraction data for **Sildenafil Mesylate** Form I has been resolved, providing detailed insight into its lattice structure. Data for Form II is less commonly reported in the literature.

Parameter	Sildenafil Mesylate Form I	Sildenafil Mesylate Form II
Crystal System	Monoclinic	Data not available
Space Group	P21/n	Data not available
a (Å)	16.143(5)	Data not available
b (Å)	11.233(5)	Data not available
c (Å)	16.590(5)	Data not available
β (°)	113.83(2)	Data not available
Volume (ų)	2751.2(16)	Data not available
Z	4	Data not available
Data for Form I sourced from Oliveira et al. (2014).		

Powder X-ray Diffraction (PXRD) Data

PXRD is a cornerstone technique for polymorph identification. Each crystalline form produces a unique diffraction pattern.



Sildenafil Mesylate Form I	Sildenafil Mesylate Form II	
2θ Angle (°)	2θ Angle (°)	
5.4	8.2	
10.8	10.3	
14.4	12.0	
16.3	16.4	
18.0	17.1	
19.8	19.3	
21.7	24.1	
23.5	26.5	
Characteristic peaks are indicative and may vary slightly based on experimental conditions.		

Thermal Analysis Data (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow into a sample and a reference as a function of temperature, revealing thermal events like melting.

Parameter	Sildenafil Mesylate Form I	Sildenafil Mesylate Form II
Melting Point (Tonset)	~192 °C	~186 °C
Melting Point (Tpeak)	~195-197 °C	~188-190 °C
Enthalpy of Fusion (ΔHfus)	~80-90 J/g	Lower than Form I
Values are approximate and can be influenced by heating rate and purity.		

Vibrational Spectroscopy Data (FTIR/Raman)



FTIR and Raman spectroscopy probe the vibrational modes of molecules, which are sensitive to the crystalline environment, providing fingerprint spectra for different polymorphs.

Sildenafil Mesylate Form I	Sildenafil Mesylate Form II
Characteristic Wavenumbers (cm ⁻¹)	Characteristic Wavenumbers (cm ⁻¹)
Distinct peaks in the 1600-1400 cm ⁻¹ region (C=O, C=C stretching)	Shifts and/or splitting of peaks compared to Form I
Specific patterns in the 1200-1000 cm ⁻¹ region (sulfonate group)	Differences in sulfonate and C-N stretching regions
Unique lattice mode vibrations in the low- frequency Raman region (< 200 cm ⁻¹)	Altered lattice mode vibrations in Raman spectroscopy

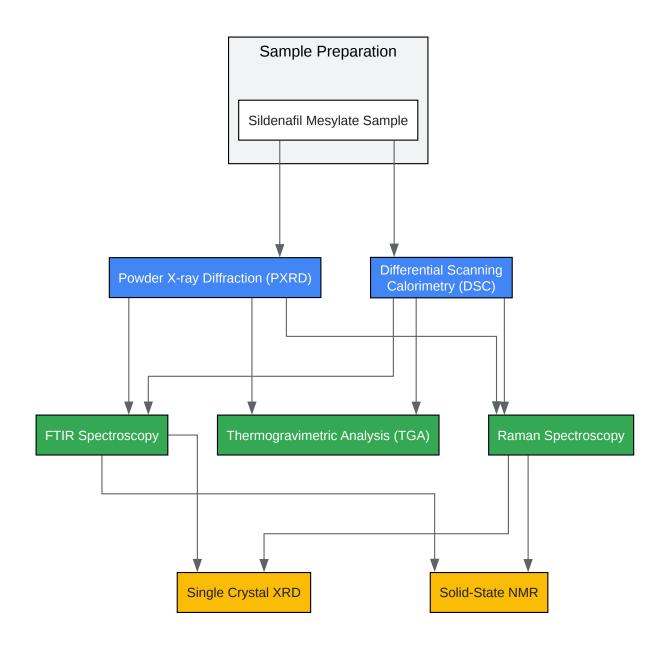
Experimental Methodologies

The characterization of **sildenafil mesylate** polymorphs requires a combination of analytical techniques. Below are representative protocols for the key methods.

General Experimental Workflow

The logical flow for identifying and characterizing polymorphs is crucial.





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Caption: A typical experimental workflow for polymorphic screening and characterization.

Powder X-ray Diffraction (PXRD)



- Instrument: A standard laboratory powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).
- Sample Preparation: A small amount of the sample powder (approx. 100-200 mg) is gently packed into a sample holder, ensuring a flat and even surface.
- Data Collection:
 - Voltage and Current: 40 kV and 40 mA.
 - Scan Range (2θ): 3° to 40°.
 - Scan Mode: Continuous.
 - Step Size: 0.02°.
 - Scan Speed/Time per Step: 1°/min or equivalent.
- Analysis: The resulting diffractogram is analyzed for peak positions (2θ) and their relative intensities to identify the crystalline form.

Differential Scanning Calorimetry (DSC)

- Instrument: A calibrated differential scanning calorimeter.
- Sample Preparation: Approximately 2-5 mg of the sample is accurately weighed into a non-hermetic aluminum pan, which is then sealed. An empty sealed pan is used as a reference.
- Data Collection:
 - Atmosphere: Inert nitrogen purge gas (flow rate ~50 mL/min).
 - Heating Rate: A linear heating rate of 10 °C/min is typically employed.
 - Temperature Range: 25 °C to 250 °C.
- Analysis: The heat flow versus temperature curve (thermogram) is analyzed to determine the onset and peak temperatures of melting, as well as the enthalpy of fusion (ΔHfus).



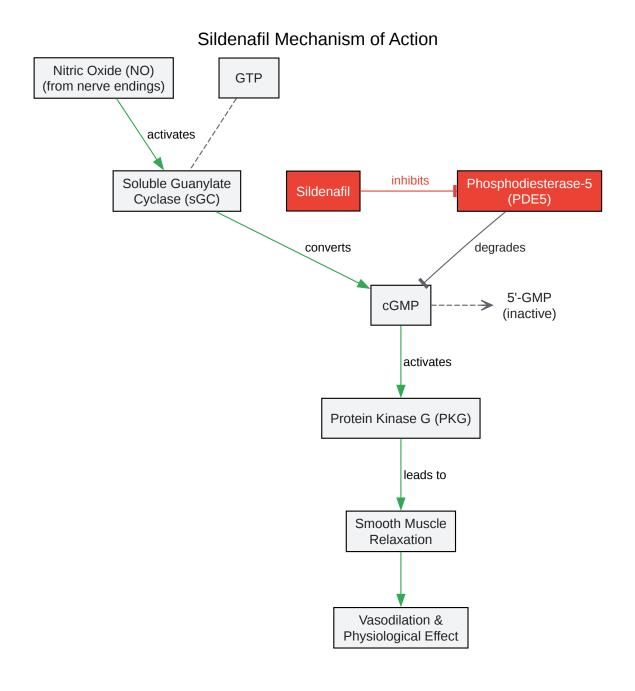
Fourier Transform Infrared (FTIR) Spectroscopy

- Instrument: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: A small amount of powder is placed directly onto the ATR crystal, and firm, consistent pressure is applied using the anvil.
- Data Collection:
 - Spectral Range: 4000 to 400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 32-64 scans are co-added to improve the signal-to-noise ratio.
- Analysis: The resulting spectrum is analyzed for characteristic absorption bands, paying close attention to regions sensitive to hydrogen bonding and conformational changes.

Mechanism of Action: PDE5 Inhibition Pathway

Sildenafil's therapeutic effect is mediated through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. Understanding this pathway is key to appreciating its pharmacological role.





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Caption: Sildenafil inhibits PDE5, preventing cGMP degradation and promoting relaxation.

Conclusion



The solid-state chemistry of **sildenafil mesylate** is characterized by the existence of at least two polymorphic forms. Form I is the thermodynamically stable and commercially utilized form, for which the crystal structure has been determined. Form II is a metastable alternative. The differentiation and control of these polymorphs are achieved through a suite of analytical techniques, including PXRD, DSC, and vibrational spectroscopy. For researchers and developers in the pharmaceutical industry, a comprehensive understanding of these forms is paramount for ensuring the development of a safe, effective, and consistent drug product.

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